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Compound of Interest

Compound Name: KIRA-7

Cat. No.: B12290875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of KIRA-7, a potent and allosteric inhibitor of Inositol-Requiring Enzyme 1α (IRE1α).

KIRA-7 has emerged as a significant tool compound for studying the Unfolded Protein

Response (UPR) and holds therapeutic potential for diseases associated with endoplasmic

reticulum (ER) stress, such as pulmonary fibrosis.

Introduction to KIRA-7
KIRA-7 is a small molecule belonging to the imidazopyrazine class of compounds.[1] It

functions as a Kinase-Inhibiting RNase Attenuator (KIRA), binding to the ATP-binding site of the

IRE1α kinase domain to allosterically inhibit its endoribonuclease (RNase) activity.[1][2] This

mechanism of action makes KIRA-7 a valuable tool for dissecting the complex signaling

pathways of the UPR.

Discovery and Rationale
The discovery of KIRA-7 and other KIRA compounds stemmed from research aimed at

modulating the IRE1α pathway, a critical sensor of ER stress.[2] The rationale was to develop

molecules that could selectively attenuate the pro-apoptotic and inflammatory signaling

downstream of IRE1α's RNase activity while potentially preserving its adaptive functions. This

led to the exploration of ATP-competitive inhibitors that could allosterically control the RNase

domain.
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Synthesis of KIRA-7
While a detailed, step-by-step synthesis protocol for KIRA-7 is not publicly available in the

primary literature, a general synthetic approach for related imidazo[1,5-a]pyrazine derivatives

can be inferred. The synthesis of the core scaffold likely involves a multi-step process.

General Synthetic Scheme (Hypothetical)

A plausible, though unconfirmed, synthetic route to the imidazo[1,5-a]pyrazine core may

involve the condensation of a substituted aminopyrazine with an α-haloketone, followed by

cyclization. The subsequent functionalization at various positions would then lead to the final

KIRA-7 structure.

It is important to note that this represents a generalized scheme, and the specific reagents,

reaction conditions, and purification methods for the synthesis of KIRA-7 would require access

to the original synthetic chemistry literature, which is not currently available. Commercial

vendors offer custom synthesis of KIRA-7, indicating that the synthetic route is established but

proprietary.

Mechanism of Action and Signaling Pathway
KIRA-7 exerts its biological effects by targeting the IRE1α protein, a key transducer of the

Unfolded Protein Response (UPR). Under conditions of ER stress, IRE1α dimerizes and

autophosphorylates, leading to the activation of its RNase domain. This RNase activity has two

main downstream consequences: the unconventional splicing of X-box binding protein 1

(XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.

KIRA-7, by binding to the kinase domain, allosterically inhibits this RNase activity. This leads to

a reduction in the levels of spliced XBP1 (XBP1s), a potent transcription factor that upregulates

genes involved in protein folding and degradation.
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Caption: KIRA-7 Mechanism of Action on the IRE1α Pathway.

Quantitative Data
The following table summarizes the key quantitative data for KIRA-7's biological activity.

Parameter Value Target/System Reference

IC50 110 nM IRE1α Kinase [1]

In Vivo Dosage 5 mg/kg C57BL/6 Mice [3]

Experimental Protocols
In Vitro IRE1α Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of IRE1α.

Materials:

Recombinant human IRE1α

Myelin Basic Protein (MBP) as a substrate

Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

[γ-33P]ATP or non-radioactive ATP and anti-phosphoserine antibody
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Test compound (KIRA-7) dissolved in DMSO

96-well plates

Phosphocellulose filter paper (for radioactive assay)

Scintillation counter or plate reader

Procedure (Radioactive Method):

Prepare a reaction mixture containing recombinant human IRE1α, MBP, and various

concentrations of KIRA-7 in kinase assay buffer.

Incubate the mixture at room temperature for 15-20 minutes.

Initiate the kinase reaction by adding [γ-33P]ATP.

Allow the reaction to proceed at 30°C for a defined period (e.g., 45 minutes).

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the

IC50 value.
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Caption: Workflow for IRE1α Kinase Inhibition Assay.

XBP1 Splicing Assay
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This cellular assay is used to determine the effect of KIRA-7 on IRE1α RNase activity by

measuring the splicing of XBP1 mRNA.

Materials:

Cell line (e.g., alveolar epithelial cell line MLE12)

ER stress inducer (e.g., tunicamycin or thapsigargin)

KIRA-7

RNA extraction kit

Reverse transcription kit

PCR primers flanking the XBP1 splice site

Taq polymerase

Agarose gel and electrophoresis equipment

Procedure:

Seed cells in a multi-well plate and allow them to attach overnight.

Pre-treat the cells with various concentrations of KIRA-7 for 1-2 hours.

Induce ER stress by adding tunicamycin or thapsigargin and incubate for an additional 4-6

hours.

Harvest the cells and extract total RNA.

Synthesize cDNA from the extracted RNA.

Perform PCR using primers that amplify both unspliced (uXBP1) and spliced (sXBP1) forms

of XBP1 mRNA.

Separate the PCR products on a high-resolution agarose gel. The spliced product will be

smaller than the unspliced product due to the removal of a 26-nucleotide intron.
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Visualize and quantify the band intensities to determine the extent of splicing inhibition.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is used to evaluate the anti-fibrotic efficacy of KIRA-7.

Animal Model:

C57BL/6 mice (typically 8-12 weeks old)

Procedure:

Induce pulmonary fibrosis by a single intratracheal or oropharyngeal administration of

bleomycin (e.g., 1.5 units/kg).

Administer KIRA-7 or vehicle control to the mice. A typical regimen is 5 mg/kg via

intraperitoneal injection daily for 14 to 28 days, starting either at the time of bleomycin

administration (preventative model) or after fibrosis is established (therapeutic model).[3]

Monitor the animals for changes in body weight and overall health.

At the end of the study, euthanize the mice and collect lung tissue for endpoint analysis.

Endpoint Analysis:

Histology: Process lung tissue for histological staining (e.g., Masson's trichrome) to visualize

collagen deposition and assess the degree of fibrosis using a semi-quantitative scoring

system such as the Ashcroft score.

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a

biochemical measure of fibrosis.

Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Collagen

1A1, Fibronectin) and ER stress markers (e.g., BiP, CHOP) in lung tissue via qRT-PCR.

Western Blotting: Analyze the protein levels of spliced XBP1 and other UPR-related proteins

in lung tissue lysates.
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Caption: In Vivo Experimental Workflow for KIRA-7.

Conclusion
KIRA-7 is a valuable pharmacological tool for investigating the role of the IRE1α pathway in

health and disease. Its allosteric mechanism of inhibiting the RNase activity of IRE1α provides

a nuanced approach to modulating the UPR. The experimental protocols and data presented in

this guide offer a comprehensive resource for researchers interested in utilizing KIRA-7 in their

studies of ER stress and related pathologies. Further investigation into the therapeutic potential

of KIRA-7 and related compounds is warranted, particularly in the context of fibrotic diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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